molecular formula C5H5N3O3S B1591559 2-(Methylthio)-5-nitropyrimidin-4-ol CAS No. 75423-19-7

2-(Methylthio)-5-nitropyrimidin-4-ol

Cat. No.: B1591559
CAS No.: 75423-19-7
M. Wt: 187.18 g/mol
InChI Key: ZHQPCZZUXLSAAB-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-nitropyrimidin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methylthioninhydrin and is a yellow crystalline powder. It is a derivative of pyrimidine and contains a nitro group and a methylthio group.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Olomoucine : 2-(Methylthio)-5-nitropyrimidin-4-ol has been utilized as a building block for synthesizing olomoucine, an important compound in the study of cell cycle regulation. This synthesis is efficient and can be applied to the creation of highly substituted purines and related scaffolds (Hammarström et al., 2002).

  • Chlorination Studies : Chlorination of pyrimidin-4-ols, including this compound derivatives, has been studied, revealing important aspects of their chemical behavior and potential applications in synthesis (Harnden & Hurst, 1990).

  • Synthesis of Pyrrolopyrimidin-7-one Oxides : This compound is used in synthesizing poly-substituted pyrrolo[3,2-d]pyrimidin-7-one oxides, demonstrating its versatility in the creation of novel chemical entities (Čikotienė et al., 2008).

  • Vibrational Spectra Analysis : Vibrational spectra of this compound derivatives have been analyzed, providing insights into their molecular properties and potential applications in materials science (Arivazhagan & Rexalin, 2013).

Biological and Medicinal Research

  • Synthesis of Antibacterial Agents : Derivatives of this compound have been synthesized and evaluated for their antibacterial and antioxidant properties, showing potential in the development of new therapeutic agents (Sura et al., 2013).

  • Synthesis of Antihypertensive Agents : The compound has been used in the synthesis of thiosemicarbazides, triazoles, and Schiff bases as potential antihypertensive α-blocking agents, illustrating its role in drug discovery (Abdel-Wahab et al., 2008).

Properties

IUPAC Name

2-methylsulfanyl-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3S/c1-12-5-6-2-3(8(10)11)4(9)7-5/h2H,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQPCZZUXLSAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574666
Record name 2-(Methylsulfanyl)-5-nitropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75423-19-7
Record name 2-(Methylsulfanyl)-5-nitropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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